- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrileOrganic & Biomolecular Chemistry, 2014, 12(45), 9109-9112,
Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile structure
Nombre del producto:2-Nitro-p-toluonitrile
Número CAS:939-79-7
MF:C8H6N2O2
Megavatios:162.145441532135
MDL:MFCD00031482
CID:40358
PubChem ID:24873513
2-Nitro-p-toluonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-Nitro-4-methylbenzonitrile
- 4-Methyl-3-nitrobenzonitrile
- 2-Nitro-p-toluonitri
- 2-Nitro-p-toluonitrile
- 3-nitro-P-tolunitrile
- 1-methyl-4-cyano-2-nitrobenzene
- 2-nitro-4-cyanotoluene
- 4-Cyano-2-nitrotoluene
- 4-methyl-3-nitrobenzenecarbonitrile
- 5-Cyano-2-methylnitrobenzene
- Benzonitrile,4-methyl-3-nitro
- MagnesiuM chloride
- Benzonitrile, 4-methyl-3-nitro-
- 4-Methyl-3-nitro-benzonitrile
- KOFBNBCOGKLUOM-UHFFFAOYSA-N
- PubChem4817
- 3-Nitro-4-methylbenzonitril
- KSC490M7N
- 4-methyl-3-nitro benzonitrile
- 3-nitro-4-methyl benzonitrile
- BEN166
- 4-Methyl-3-nitrobenzonitrile (ACI)
- p-Tolunitrile, 3-nitro- (7CI)
- 3-Nitro-4-tolunitrile
- AB-337/25021030
- EN300-97889
- PS-5268
- J-512965
- 4-Methyl-3-nitrobenzonitrile, 97%
- AC-4101
- DTXSID70343370
- STL367706
- AKOS000447038
- 939-79-7
- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
- M1946
- SY017139
- MFCD00031482
- DB-006507
- CS-W002158
- SCHEMBL323126
-
- MDL: MFCD00031482
- Renchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
- Clave inchi: KOFBNBCOGKLUOM-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
- Brn: 2047311
Atributos calculados
- Calidad precisa: 162.042927g/mol
- Carga superficial: 0
- XLogP3: 2.1
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 162.042927g/mol
- Masa isotópica única: 162.042927g/mol
- Superficie del Polo topológico: 69.6Ų
- Recuento de átomos pesados: 12
- Complejidad: 225
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Solid
- Denso: 1.2600
- Punto de fusión: 105.0 to 109.0 deg-C
- Punto de ebullición: 171°C/12mmHg(lit.)
- Punto de inflamación: 171°C/12mm
- PSA: 69.61000
- Logp: 2.29808
- Disolución: Not determined
2-Nitro-p-toluonitrile Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:3439
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Grupo de embalaje:III
- Condiciones de almacenamiento:Store at room temperature
- Categoría de embalaje:III
- Período de Seguridad:6.1
- Términos de riesgo:R36/37/38
2-Nitro-p-toluonitrile Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Nitro-p-toluonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 25g |
¥80.00 | 2024-04-24 | |
Alichem | A010003461-1g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 97% | 1g |
$1519.80 | 2023-08-31 | |
Enamine | EN300-97889-2.5g |
4-methyl-3-nitrobenzonitrile |
939-79-7 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
Apollo Scientific | OR4834-5g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 5g |
£15.00 | 2025-02-20 | ||
Chemenu | CM157328-500g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 500g |
$327 | 2022-06-09 | |
TRC | N572975-500mg |
2-Nitro-p-toluonitrile |
939-79-7 | 500mg |
$144.00 | 2023-05-17 | ||
Chemenu | CM157328-100g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95%+ | 100g |
$84 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18840-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 25g |
¥156.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-10g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 10g |
¥46.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-500g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 500g |
¥1581.00 | 2024-04-24 |
2-Nitro-p-toluonitrile Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: tert-Butanol , Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ; 48 h, 55 °C
Referencia
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano SourceSynthesis, 2022, 54(13), 3077-3084,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Nitric acid
Referencia
- Syntheses in the indole series. IJournal of the Chemical Society, 1924, 125, 2285-91,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Cupric acetate , Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ; 20 h, 120 °C
Referencia
- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide sourceChinese Journal of Chemistry, 2013, 31(4), 449-452,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 1 h, < 15 °C
Referencia
- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil HomopolymersMacromolecules (Washington, 2013, 46(4), 1651-1658,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Referencia
- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanismJournal of Organic Chemistry, 1993, 58(27), 7700-8,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ; 3.3 h, reflux
Referencia
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux conditionAsian Journal of Chemistry, 2012, 24(3), 1401-1402,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt
Referencia
- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane StructuresOrganic Letters, 2021, 23(15), 6121-6125,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Synthesis of 6-cyanoindole-3-carboxaldehydeYingyong Huaxue, 2005, 22(4), 454-456,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- New herbicide mesosulfuron-methylWuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C; 1 h, 0 °C
Referencia
- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
Referencia
- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl esterNongyao, 2014, 53(4), 239-241,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ; 3 h, reflux
Referencia
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux conditionWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
Referencia
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Referencia
- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrileHuaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204,
Synthetic Routes 18
Condiciones de reacción
1.1 Catalysts: Dipiperidinomethane , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; 16 h, 160 °C
Referencia
- Progress in the palladium-catalyzed cyanation of aryl chloridesChemistry - A European Journal, 2003, 9(8), 1828-1836,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Nitric acid
Referencia
- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogatesBioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208,
2-Nitro-p-toluonitrile Raw materials
- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-
- 4-Methyl-3-nitrobenzamide
- 4-iodo-1-methyl-2-nitro-benzene
- 4-Methyl-3-nitrobenzaldehyde
- Borate(1-),tetrafluoro-
- Benzenediazonium, 4-methyl-3-nitro-
- 1-Piperidineacetonitrile
2-Nitro-p-toluonitrile Preparation Products
2-Nitro-p-toluonitrile Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:939-79-7)2-Nitro-p-toluonitrile
Número de pedido:A15979
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:04
Precio ($):303.0
2-Nitro-p-toluonitrile Literatura relevante
-
1. CCCXXIX.—The isomerism of the oximes. Part XXIV. 4-Methoxy-3-methyl-, 3-nitro-4-methyl-, and some ortho-substituted benzaldoximesOscar L. Brady,Antoinette N. Cosson,Arthur J. Roper J. Chem. Soc. Trans. 1925 127 2427
-
Nilesh M. Patil,Manohar A. Bhosale,Bhalchandra M. Bhanage RSC Adv. 2015 5 86529
-
Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326
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